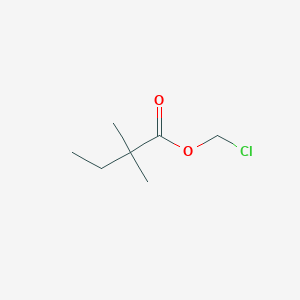

Chloromethyl 2,2-dimethylbutanoate

Descripción general

Descripción

Chloromethyl 2,2-dimethylbutanoate is an organic compound with the molecular formula C7H13ClO2. It is a chlorinated ester that finds applications in various fields due to its unique chemical properties. This compound is known for its reactivity and stability, making it a valuable intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Chloromethyl 2,2-dimethylbutanoate can be synthesized through the esterification of 2,2-dimethylbutanoic acid with chloromethyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may include purification steps such as distillation to obtain a high-purity product.

Análisis De Reacciones Químicas

Types of Reactions: Chloromethyl 2,2-dimethylbutanoate undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Hydrolysis: The ester group can be hydrolyzed in the presence of a base or acid to yield 2,2-dimethylbutanoic acid and chloromethyl alcohol.

Common Reagents and Conditions:

Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.

Catalysts: Acid or base catalysts are used in hydrolysis reactions.

Major Products Formed:

Aplicaciones Científicas De Investigación

Scientific Research Applications

Chloromethyl 2,2-dimethylbutanoate is primarily utilized in the following areas:

-

Synthesis of Pharmaceutical Compounds :

- It acts as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). For instance, it is involved in the preparation of sulbactam pivoxil, a prodrug used to enhance the effectiveness of beta-lactam antibiotics .

- The compound is also used in the synthesis of pivaloyloxy methyl ester derivatives, which have applications as prodrugs .

- Protection of Amines :

- Acylation Reactions :

- Continuous Flow Organic Synthesis :

Case Study 1: Synthesis of Sulbactam Pivoxil

In a study focused on improving antibiotic efficacy, this compound was reacted with the sodium salt of sulbactam. This reaction yielded sulbactam pivoxil, demonstrating the compound's utility as a key intermediate in drug development.

Case Study 2: N-Protection of Amines

A research project aimed at synthesizing complex organic molecules utilized this compound for the N-protection of amines. This step was critical for subsequent reactions that required selective functionalization without interference from amine groups.

Data Table: Comparison of Applications

| Application | Description | Example Use Case |

|---|---|---|

| Synthesis of APIs | Intermediate for various pharmaceuticals | Sulbactam pivoxil synthesis |

| Protection of Amines | Protecting agent to enable selective modifications | N-protection in complex organic synthesis |

| Acylation Reactions | Involved in acylation processes with nucleophiles | Reaction with antiviral agents |

| Continuous Flow Synthesis | Utilized in modern synthetic methodologies to improve efficiency | Continuous flow organic synthesis protocols |

Mecanismo De Acción

The mechanism of action of chloromethyl 2,2-dimethylbutanoate involves its reactivity with nucleophiles, leading to the formation of new chemical bonds. The chloromethyl group acts as an electrophile, attracting nucleophiles and facilitating substitution reactions. The ester group can undergo hydrolysis, breaking down into its constituent acid and alcohol .

Comparación Con Compuestos Similares

- Chloromethyl 2,2-dimethylpropanoate

- Chloromethyl 2,2-dimethylpentanoate

Comparison: Chloromethyl 2,2-dimethylbutanoate is unique due to its specific molecular structure, which imparts distinct reactivity and stability compared to similar compounds. Its chloromethyl group and ester functionality make it a versatile intermediate in organic synthesis, distinguishing it from other chloromethyl esters .

Actividad Biológica

Chloromethyl 2,2-dimethylbutanoate (C7H13ClO2) is an ester compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its chloromethyl functional group attached to a 2,2-dimethylbutanoate backbone. The molecular structure can be represented as follows:

This structure allows for various interactions with biological molecules, potentially influencing metabolic pathways and cellular processes.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chloromethyl group can act as an electrophile, facilitating nucleophilic attacks from biological molecules such as proteins and nucleic acids. This interaction can lead to modifications in enzyme activity and signal transduction pathways.

Potential Biological Targets

- Enzymes : Chloromethyl esters are known to modify enzyme activity through covalent bonding, which can inhibit or activate various metabolic pathways.

- Receptors : The compound may also interact with specific receptors involved in signaling pathways related to inflammation and cancer.

Antitumor Activity

Research has indicated that chloromethyl esters exhibit significant antitumor properties. For instance, studies have shown that similar compounds can inhibit the proliferation of cancer cell lines. A comparative analysis of several compounds is presented in the table below:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 | 0.85 ± 0.15 | |

| Compound A | HCT116 | 1.98 ± 1.22 | |

| Compound B | A549 | 0.71 | |

| Compound C | MCF-7 | 1.88 ± 0.11 |

These findings suggest that this compound may similarly confer antitumor properties due to its structural characteristics.

Enzyme Modulation

This compound has been shown to modulate the activity of various enzymes involved in metabolic pathways. For example, studies indicate that the presence of the chloromethyl group enhances binding affinity to certain targets, influencing enzymatic reactions critical for cellular metabolism.

Case Studies and Research Findings

Synthesis and Characterization : The synthesis of this compound typically involves the reaction of dimethylbutanoic acid with chloromethanol in the presence of a suitable catalyst. This multi-step process is crucial for obtaining high purity and yield.

Therapeutic Applications : Ongoing research is exploring its potential use in treating conditions such as cancer and inflammatory diseases. Its ability to penetrate cellular membranes makes it a candidate for further investigation in drug formulation.

Structure-Activity Relationship (SAR) : Comparative studies with structurally similar compounds reveal that modifications in functional groups can significantly alter biological activity. For instance, variations in the ester moiety or additional substituents on the carbon chain can enhance or diminish efficacy against specific targets.

Propiedades

IUPAC Name |

chloromethyl 2,2-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2/c1-4-7(2,3)6(9)10-5-8/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKVJTTAYFWQVRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70560601 | |

| Record name | Chloromethyl 2,2-dimethylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67317-61-7 | |

| Record name | Chloromethyl 2,2-dimethylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.